![molecular formula C17H15ClN2O3 B2823045 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide CAS No. 898926-20-0](/img/structure/B2823045.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide
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Overview
Description
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloro-substituted oxazole ring fused with a benzene ring, and a propanamide group attached to an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-5-chlorobenzoic acid with a suitable carbonyl compound can lead to the formation of the oxazole ring.
Attachment of the propanamide group: The oxazole intermediate can then be reacted with a propanoyl chloride derivative in the presence of a base to form the propanamide group.
Introduction of the o-tolyl group: The final step involves the coupling of the propanamide intermediate with an o-tolyl derivative, which can be facilitated by using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloro group in the oxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoxazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and LN229 (glioblastoma).
Case Study: Anticancer Efficacy
- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Method : MTT assay was used to assess cell viability.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment, indicating potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research suggests that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
- Objective : Assess efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Minimum Inhibitory Concentration (MIC) tests were conducted.
- Findings : The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, showcasing its potential as an antimicrobial agent .
Anti-Diabetic Potential
Emerging studies indicate that derivatives of this compound may possess anti-diabetic properties, contributing to glucose regulation.
Case Study: Anti-Diabetic Activity
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-oxobenzo[d]oxazole-3-carboxylic acid phenyl ester: This compound shares the oxazole ring structure but differs in the attached functional groups.
Chlorzoxazone: Another oxazole derivative with muscle relaxant properties.
Uniqueness
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is C10H9ClN2O3, and it belongs to the class of oxobenzoxazoles. The presence of chlorine and specific functional groups contributes to its biological properties.
Synthesis
The compound can be synthesized through various chemical reactions involving benzoxazole derivatives. The synthesis typically involves the reaction of substituted anilines with appropriate acyl chlorides or anhydrides, followed by cyclization processes that yield the desired oxobenzoxazole structure .
Antinociceptive Activity
Research has demonstrated that derivatives of 5-chloro-2(3H)-benzoxazolone exhibit significant antinociceptive properties. In a study comparing these compounds to standard analgesics like dipyrone and aspirin, certain derivatives showed enhanced activity in tail flick and hot plate tests, indicating their potential as pain relievers .
Table 1: Antinociceptive Activity Comparison
Compound | Test Method | Activity Level |
---|---|---|
5e | Tail Flick | Higher than Aspirin |
5g | Hot Plate | Comparable to Dipyrone |
5h | Writhing | Significantly Active |
Kynurenine Monooxygenase Inhibition
Another significant aspect of this compound's biological activity is its role as an inhibitor of kynurenine monooxygenase (KMO). KMO is involved in the metabolism of tryptophan to kynurenine, which has implications in neurodegenerative diseases and mood disorders. Inhibiting KMO can enhance levels of neuroprotective metabolites, suggesting therapeutic potential for conditions like depression and Alzheimer's disease .
Table 2: KMO Inhibition Studies
Case Studies
- Analgesic Efficacy : A study involving the administration of various benzoxazole derivatives including our compound showed that specific structural modifications led to enhanced analgesic effects in animal models. The results indicated a dose-dependent response, with optimal doses yielding significant pain relief compared to controls .
- Neuroprotective Effects : In a model simulating neurodegeneration, treatment with KMO inhibitors including derivatives of the compound resulted in reduced neuronal death and improved cognitive function in treated subjects compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-4-2-3-5-13(11)19-16(21)8-9-20-14-10-12(18)6-7-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXNIHPXNOPQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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